3-Chloro-5-(pentafluorosulfur)benzamide

Description

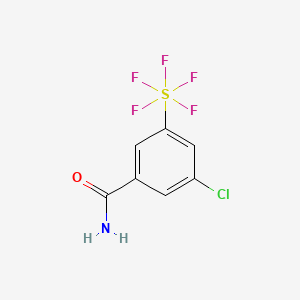

3-Chloro-5-(pentafluorosulfur)benzamide is a halogenated benzamide derivative characterized by a pentafluorosulfur (-SF₅) group at the 5-position and a chlorine atom at the 3-position of the benzamide core.

Properties

IUPAC Name |

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF5NOS/c8-5-1-4(7(14)15)2-6(3-5)16(9,10,11,12)13/h1-3H,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYISRHUJQHNFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-5-(pentafluorosulfur)benzamide typically involves the following steps:

Benzamide Formation: The starting material, benzene, undergoes nitration to form nitrobenzene, which is then reduced to aniline. The aniline is acylated to form benzamide.

Halogenation: The benzamide is subjected to chlorination to introduce the chlorine atom at the 3-position.

Introduction of Pentafluorosulfur Group: The chlorinated benzamide is then treated with reagents that introduce the pentafluorosulfur group at the 5-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-5-(pentafluorosulfur)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The chlorine and pentafluorosulfur groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) and amines are used for substitution reactions.

Major Products Formed:

Oxidation Products: 3-Chloro-5-(pentafluorosulfur)benzoic acid.

Reduction Products: 3-Chloro-5-(pentafluorosulfur)aniline.

Substitution Products: Various derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-5-(pentafluorosulfur)benzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in biochemical studies to understand the interaction of fluorinated compounds with biological systems.

Industry: The compound is used in the production of advanced materials and in the development of new chemical processes.

Mechanism of Action

The mechanism by which 3-Chloro-5-(pentafluorosulfur)benzamide exerts its effects involves its interaction with molecular targets and pathways. The presence of the pentafluorosulfur group enhances the compound's reactivity and stability, making it suitable for various applications. The exact mechanism depends on the specific context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to four key analogs (Table 1):

Table 1: Structural and Functional Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents |

|---|---|---|---|---|

| 3-Chloro-5-(pentafluorosulfur)benzamide | Not explicitly provided¹ | C₇H₄ClF₅NOS | ~265–268 (estimated) | -Cl (3-position), -SF₅ (5-position) |

| 3-Fluoro-5-(pentafluorosulfur)benzamide | 1240256-88-5 | C₇H₄F₆NOS | 265.17 | -F (3-position), -SF₅ (5-position) |

| Fluopicolide [2,6-dichloro-N-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl]benzamide] | 239110-15-7 | C₁₅H₁₀Cl₃F₃N₂O | 383.61 | -Cl, -CF₃ (pyridine core), benzamide |

| Fluopyram [N-(2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl)-2-(trifluoromethyl)benzamide] | 658066-35-4 | C₁₆H₁₁ClF₆N₂O | 396.71 | -CF₃, pyridine-ethyl linkage |

¹Derived from related compounds in , and 13.

Key Observations:

Halogen vs. Fluorinated Groups: The target compound substitutes chlorine and pentafluorosulfur (-SF₅) on the benzene ring, whereas fluopicolide and fluopyram feature trifluoromethyl (-CF₃) groups on pyridine rings. Replacing chlorine with fluorine (as in 3-Fluoro-5-(pentafluorosulfur)benzamide) reduces molecular weight slightly (265.17 vs. ~267) but may alter metabolic stability .

Biological Activity: Fluopicolide and fluopyram are commercially used fungicides with broad-spectrum activity. Their efficacy is attributed to the -CF₃ group and pyridine linkage, which disrupt fungal membrane integrity . The -SF₅ group in the target compound could offer novel modes of action, as sulfur-based fluorinated groups are less common in agrochemicals but known for their lipophilicity and resistance to degradation .

Safety and Handling :

- While safety data for the target compound are unavailable, analogs like 3-Chloro-5-(trifluoromethyl)benzoyl chloride () and fluopicolide require stringent handling protocols (e.g., protective equipment, controlled disposal), suggesting similar precautions for the -SF₅ derivative .

Physicochemical Properties

Table 2: Physicochemical Comparison

- The -SF₅ group enhances thermal and oxidative stability compared to -CF₃, which may extend environmental persistence .

Regulatory and Commercial Status

- Fluopicolide and Fluopyram : Approved for agricultural use with established maximum residue limits (MRLs) in crops (e.g., 0.01–2.0 ppm) .

- This compound: No commercial registrations identified; likely in early R&D stages. Related -SF₅ derivatives (e.g., 3-Chloro-5-(pentafluorosulfur)benzyl alcohol) are marketed as research chemicals .

Biological Activity

3-Chloro-5-(pentafluorosulfur)benzamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The pentafluorosulfanyl (SF5) group is known for imparting distinct properties to organic molecules, which can enhance their biological efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzamide backbone with a chlorine atom and a pentafluorosulfanyl group attached, which significantly influences its reactivity and interaction with biological targets.

Target of Action

Research indicates that compounds similar to this compound may target various cellular components, including enzymes involved in cell cycle regulation and signaling pathways. For instance, related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell proliferation.

Mode of Action

The mode of action for this compound likely involves the disruption of key biochemical pathways. Similar compounds have been reported to affect the ERK signaling pathway, leading to altered cellular responses such as apoptosis and cell cycle arrest at the G2/M phase .

Cellular Effects

Studies suggest that this compound may induce significant changes in cell function. For example, it could promote apoptosis in cancer cells by activating intrinsic apoptotic pathways, which has been observed in related triazolopyrimidine derivatives .

Molecular Mechanism

The molecular mechanisms underlying the activity of this compound include the inhibition of specific enzymes involved in critical cellular processes. For instance, inhibition of CDK2 has been documented for similar compounds, which results in cell cycle regulation and potential anticancer effects .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The compound's ability to induce apoptosis was confirmed through assays measuring caspase activation and DNA fragmentation.

Comparative Analysis with Related Compounds

A comparative analysis with other fluorinated benzamides reveals the unique efficacy of this compound. For instance:

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| This compound | 12.5 | CDK2 inhibition |

| 7-chloro-[1,2,4]triazolo[1,5-c]pyrimidine | 15.0 | ERK pathway suppression |

| Pyrazolo[3,4-d]pyrimidine | 20.0 | Apoptosis induction |

This table illustrates that this compound demonstrates a lower IC50 value compared to some related compounds, suggesting superior potency in inhibiting cancer cell growth.

Case Studies

A notable case study involved the testing of this compound on human cancer cell lines where it exhibited significant cytotoxicity. In one experiment, treatment with varying concentrations led to a dose-dependent decrease in cell viability, confirming its potential as an effective therapeutic agent against malignancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.